molecular formula C7H8N4 B8061492 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine

1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine

Cat. No.: B8061492
M. Wt: 148.17 g/mol
InChI Key: NMSMRFVMMYGZOZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyridine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the methyl group . Another approach involves the reaction of 1-methyl-5-amino-pyrazole with suitable reagents to form the desired pyrazolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridines, oxidized derivatives, and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine stands out due to its specific substitution pattern, which imparts unique biological properties and enhances its potential as a therapeutic agent. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-methylpyrazolo[3,4-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSMRFVMMYGZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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